
2-Ethyl-4-(iodomethyl)-2-methyloxetane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethyl-4-(iodomethyl)-2-methyloxetane is an organic compound that belongs to the class of oxetanes, which are four-membered cyclic ethers. This compound is characterized by the presence of an ethyl group, an iodomethyl group, and a methyl group attached to the oxetane ring. Oxetanes are known for their strained ring structure, which imparts unique chemical reactivity and properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-4-(iodomethyl)-2-methyloxetane typically involves the following steps:
Formation of the Oxetane Ring: The oxetane ring can be synthesized through a cyclization reaction of appropriate precursors. One common method involves the reaction of an epoxide with a suitable nucleophile under acidic or basic conditions.
Introduction of the Iodomethyl Group: The iodomethyl group can be introduced through a halogenation reaction. This can be achieved by treating the oxetane with iodomethane in the presence of a base such as potassium carbonate.
Addition of the Ethyl and Methyl Groups: The ethyl and methyl groups can be introduced through alkylation reactions using appropriate alkyl halides and a strong base like sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and safety. Continuous flow reactors and advanced purification techniques may be employed to enhance yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-Ethyl-4-(iodomethyl)-2-methyloxetane can undergo various chemical reactions, including:
Substitution Reactions: The iodomethyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction of the oxetane ring can lead to the formation of open-chain alcohols or ethers.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide, sodium cyanide, or primary amines can be used under mild to moderate conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed under controlled conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used under anhydrous conditions.
Major Products Formed
Substitution: Products include substituted oxetanes with various functional groups.
Oxidation: Products include oxetane derivatives with hydroxyl or carbonyl groups.
Reduction: Products include open-chain alcohols or ethers.
Wissenschaftliche Forschungsanwendungen
2-Ethyl-4-(iodomethyl)-2-methyloxetane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: The compound is used in the production of specialty chemicals, coatings, and adhesives.
Wirkmechanismus
The mechanism of action of 2-Ethyl-4-(iodomethyl)-2-methyloxetane involves its reactivity due to the strained oxetane ring and the presence of the iodomethyl group. The compound can act as an electrophile in nucleophilic substitution reactions, where the iodine atom is displaced by nucleophiles. The strained ring structure also makes it susceptible to ring-opening reactions, leading to the formation of various functionalized products.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methyl-4-(iodomethyl)oxetane: Similar structure but lacks the ethyl group.
2-Ethyl-4-(bromomethyl)-2-methyloxetane: Similar structure but with a bromomethyl group instead of an iodomethyl group.
2-Ethyl-4-(chloromethyl)-2-methyloxetane: Similar structure but with a chloromethyl group instead of an iodomethyl group.
Uniqueness
2-Ethyl-4-(iodomethyl)-2-methyloxetane is unique due to the presence of the iodomethyl group, which imparts higher reactivity compared to bromomethyl or chloromethyl analogs. The combination of the ethyl and methyl groups also influences its chemical properties and reactivity, making it a valuable compound in various applications.
Eigenschaften
CAS-Nummer |
2007921-18-6 |
|---|---|
Molekularformel |
C7H13IO |
Molekulargewicht |
240.08 g/mol |
IUPAC-Name |
2-ethyl-4-(iodomethyl)-2-methyloxetane |
InChI |
InChI=1S/C7H13IO/c1-3-7(2)4-6(5-8)9-7/h6H,3-5H2,1-2H3 |
InChI-Schlüssel |
IGIJFXWVFVFOGW-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1(CC(O1)CI)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


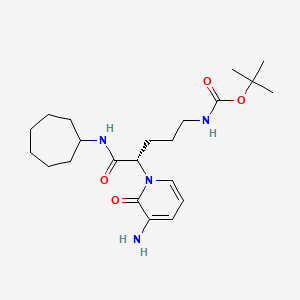

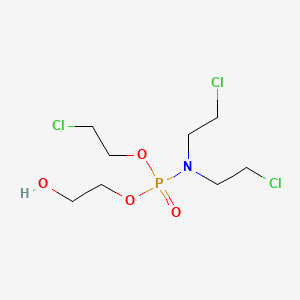
![5-Methylimidazo[1,2-a]pyridine-6-carbonitrile](/img/structure/B14045617.png)

![1H-Pyrrolo[2,3-b]pyridine, 4-bromo-2-(difluoromethyl)-](/img/structure/B14045642.png)
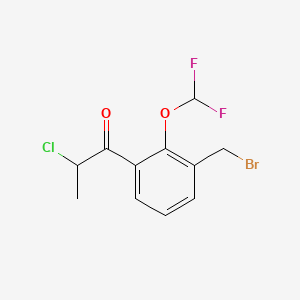

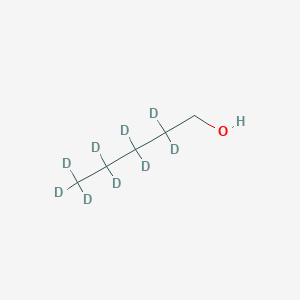

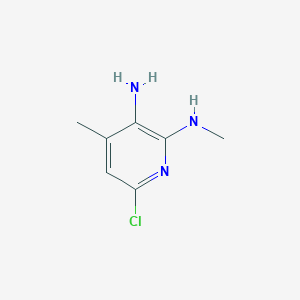
![Tert-butyl 1,1-difluoro-2-(hydroxymethyl)-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B14045659.png)

![(4R,6S)-4-(2,4-Difluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine-6-carboxylic acid](/img/structure/B14045670.png)
